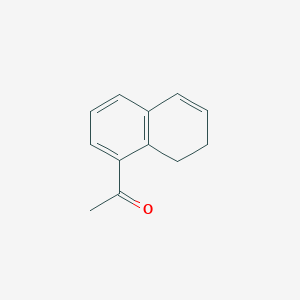

1-(7,8-Dihydronaphthalen-1-yl)ethanone

Overview

Description

1-(7,8-Dihydronaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H12O It is a derivative of naphthalene, characterized by the presence of an ethanone group attached to a dihydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(7,8-Dihydronaphthalen-1-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,2,3,4-tetrahydronaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(7,8-Dihydronaphthalen-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of 1-(7,8-Dihydronaphthalen-1-yl)acetic acid.

Reduction: Formation of 1-(7,8-Dihydronaphthalen-1-yl)ethanol.

Substitution: Formation of halogenated derivatives such as 1-(7,8-Dihydronaphthalen-1-yl)bromoethanone.

Scientific Research Applications

1-(7,8-Dihydronaphthalen-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(7,8-Dihydronaphthalen-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

- 1-(5,6,7,8-Tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthyl)ethan-1-one

- 3,4-Dihydronaphthalen-1(2H)-one derivatives

Uniqueness: 1-(7,8-Dihydronaphthalen-1-yl)ethanone is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may offer advantages in terms of stability, ease of synthesis, and versatility in chemical transformations.

Biological Activity

1-(7,8-Dihydronaphthalen-1-yl)ethanone, also known as this compound or simply as a derivative of naphthalene, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C12H12O

- Molecular Weight: 184.23 g/mol

The compound features a naphthalene ring system, which is known for its diverse biological activities due to its ability to interact with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Its mechanism appears to involve the disruption of cancer cell proliferation and induction of apoptosis. The compound has been tested against various cancer cell lines, showing promising results in inhibiting tumor growth.

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line Tested | Concentration (µM) | IC50 (µM) | Mechanism of Action |

|---|---|---|---|---|

| MDA-MB-231 (Breast Cancer) | 10, 50 | 15 | Induction of apoptosis | |

| RENCA (Kidney Tumor) | 25 | 20 | Vascular disruption and necrosis |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against several pathogens. The specific mechanisms by which it exerts these effects may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 2: Antimicrobial Activity Overview

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL |

Neuroprotective Effects

Emerging research suggests that this compound may provide neuroprotective benefits. It has been studied in models of oxidative stress where it exhibited the ability to protect neuronal cells from damage induced by reactive oxygen species (ROS).

The biological activities of this compound are believed to be mediated through several pathways:

- Apoptosis Induction: The compound activates caspases and other apoptotic markers leading to programmed cell death in cancer cells.

- Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in neuronal cells.

- Vascular Disruption: In tumor models, it disrupts blood supply to tumors, effectively starving them and inhibiting growth.

Case Study 1: Anticancer Efficacy

In a study involving MDA-MB-231 breast cancer cells, treatment with varying concentrations of this compound resulted in significant reductions in cell viability. The study employed MTT assays to quantify cell survival post-treatment.

Case Study 2: Neuroprotection in Oxidative Stress Models

Another investigation explored the neuroprotective effects of the compound on SH-SY5Y cells subjected to oxidative stress. Results indicated that pre-treatment with the compound significantly improved cell viability compared to control groups exposed only to oxidative agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(7,8-Dihydronaphthalen-1-yl)ethanone, and how can reaction conditions be optimized?

A Friedel-Crafts acylation approach is commonly employed, using acetic anhydride or acetyl chloride with a Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂). Key parameters include temperature control (80–120°C), solvent selection (e.g., dichloromethane or nitrobenzene), and catalyst concentration (10–20 mol%). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from dihydro-naphthalene byproducts. For analogous compounds, ZnCl₂ has shown higher regioselectivity in naphthalene derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–8.0 ppm) and the acetyl group (δ 2.6 ppm for CH₃, δ 200–210 ppm for carbonyl carbon).

- IR Spectroscopy : Confirms the ketone group (C=O stretch at ~1680–1720 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 172 for M⁺) and fragmentation patterns validate the structure.

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to:

- Temperature extremes (4°C, 25°C, 40°C) with humidity control (40–75% RH).

- Light exposure (UV/visible) to detect photodegradation.

- Analytical methods like HPLC or TLC monitor degradation products. For tetrahydro-naphthalene analogs, oxidative stability is a concern due to the dihydro moiety .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in this compound derivatives?

Chiral resolution techniques include:

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases.

- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) to separate enantiomers via crystallization.

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively modify one enantiomer. Evidence from hydrochloride salt derivatives highlights the importance of stereochemical purity in pharmacological studies .

Q. How can reaction mechanisms involving this compound be elucidated, particularly in substitution or oxidation reactions?

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.

- Computational Modeling : Density Functional Theory (DFT) calculates transition states for acetyl group substitution reactions.

- Trapping Intermediates : Use radical scavengers (e.g., TEMPO) or nucleophilic traps (e.g., MeOH) to isolate reactive intermediates. Analogous chloro-derivatives show nucleophilic aromatic substitution pathways .

Q. What methodologies validate the compound’s biological activity, such as enzyme inhibition or receptor binding?

- In Vitro Assays : Test inhibition of cytochrome P450 enzymes or kinases using fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4).

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to target proteins.

- Structure-Activity Relationship (SAR) : Modify the dihydro-naphthalene core or acetyl group to correlate structural changes with activity. Similar compounds exhibit activity in antimicrobial screens .

Q. How can computational tools predict the compound’s physicochemical properties or toxicity?

- QSAR Models : Predict logP, solubility, and bioavailability using software like Schrodinger’s QikProp.

- Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers or protein targets.

- Toxicity Prediction : Tools like EPA’s TEST or ProTox-II assess mutagenicity and hepatotoxicity. DSSTox data for structurally related compounds provide validation benchmarks .

Q. How should researchers address contradictory data in biological activity studies?

- Meta-Analysis : Aggregate data from multiple assays (e.g., MIC values in antimicrobial studies) to identify trends.

- Dose-Response Curves : Ensure linearity across concentrations (e.g., 1–100 µM) to rule out false positives.

- Control Experiments : Test against known inhibitors (e.g., ampicillin for bacterial assays) to validate assay conditions .

Q. What protocols ensure safe handling and regulatory compliance during research?

- Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in rodent models).

- Waste Disposal : Neutralize acidic byproducts before disposal.

- Ethical Compliance : Document non-FDA status and restrict use to in vitro studies, per institutional review boards .

Q. How can researchers leverage this compound in multi-step syntheses for complex molecules?

- Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl groups at the naphthalene ring.

- Reductive Amination : Convert the ketone to an amine for pharmaceutical intermediates.

- Photocatalytic Functionalization : Use visible-light catalysis to add heteroatoms (e.g., S, N) to the dihydro moiety. Evidence from benzodioxin derivatives demonstrates utility in building bioactive scaffolds .

Properties

IUPAC Name |

1-(7,8-dihydronaphthalen-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2,4-6,8H,3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGAFYYUKNFJCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1CCC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.